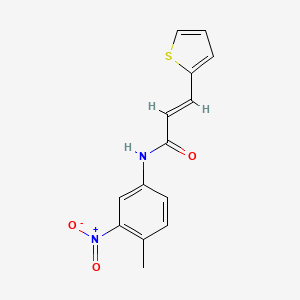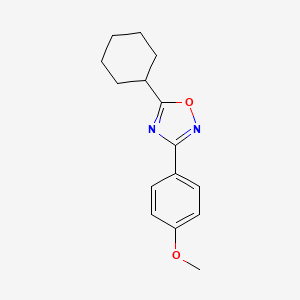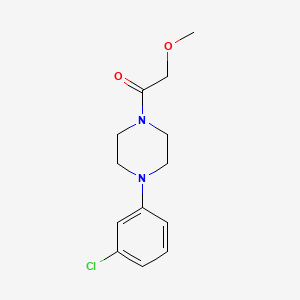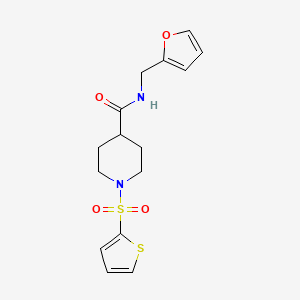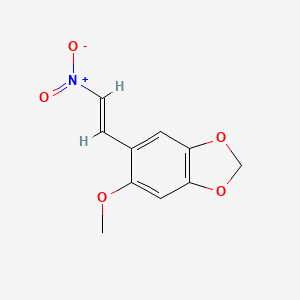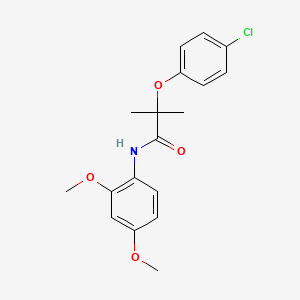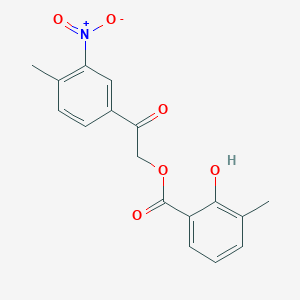
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-hydroxy-3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-hydroxy-3-methylbenzoate, also known as MNPHOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-hydroxy-3-methylbenzoate is not yet fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in microorganisms and fungi. This compound has been found to be particularly effective against gram-positive bacteria and fungi, making it a promising candidate for the development of new antibiotics and antifungal agents.
Biochemical and Physiological Effects:
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-hydroxy-3-methylbenzoate has been found to exhibit various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the modulation of immune system function, and the regulation of cellular signaling pathways. This compound has also been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-hydroxy-3-methylbenzoate is its broad-spectrum antimicrobial and antifungal activity, which makes it a potential candidate for the development of new drugs to treat infectious diseases. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-hydroxy-3-methylbenzoate, including the development of new drugs to treat infectious diseases, the exploration of its potential applications in cancer research, and the investigation of its potential use as a therapeutic agent for various inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential side effects and limitations.
Métodos De Síntesis
The synthesis of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-hydroxy-3-methylbenzoate involves the reaction of 2-hydroxy-3-methylbenzoic acid with 4-methyl-3-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with ethyl chloroformate and sodium hydride to yield 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-hydroxy-3-methylbenzoate in high yield.
Aplicaciones Científicas De Investigación
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-hydroxy-3-methylbenzoate has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs to treat infectious diseases.
Propiedades
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-hydroxy-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-10-6-7-12(8-14(10)18(22)23)15(19)9-24-17(21)13-5-3-4-11(2)16(13)20/h3-8,20H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSCRJVJGANFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

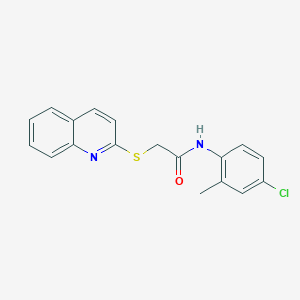
![5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole](/img/structure/B5819602.png)
![3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5819610.png)
![methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5819614.png)
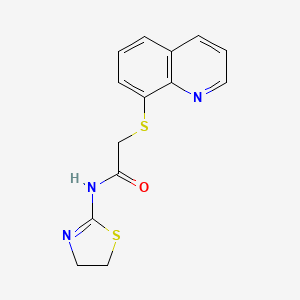
![6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5819629.png)
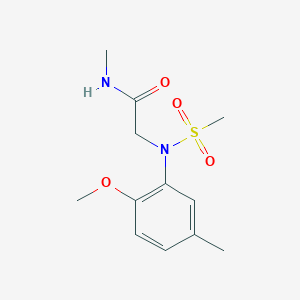
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5819645.png)
